4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine - 252722-52-4

4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Catalog Number: EVT-419712
CAS Number: 252722-52-4
Molecular Formula: C10H13N5
Molecular Weight: 203.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine” is a compound that has been synthesized and evaluated as Akt inhibitors . This compound is part of a series of derivatives that were created by optimizing a weak screening lead .


Synthesis Analysis

The synthesis of this compound involves several methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Chemical Reactions Analysis

Common reactions include Buchwald-Hartwig coupling reactions for C-N bond formation, various substitution reactions to introduce desired substituents, and deprotection steps. []

Mechanism of Action

Compound B3 inhibits HDAC activity, likely by competing with the acetylated lysine substrate. This inhibition leads to an accumulation of acetylated histones and altered gene expression. []

Applications
  • Anticancer agents: Inhibitors of Akt [], FLT3 [], and CDK [] have shown promise as potential anticancer agents.
  • Treatment of Parkinson's disease: LRRK2 inhibitors are being investigated for their potential in treating Parkinson's disease. []
  • Treatment of immune-related diseases: JAK inhibitors have demonstrated efficacy in treating immune-related diseases such as rheumatoid arthritis. [, , , ]

Anticancer Activity

Beyond their specific kinase-inhibitory activities, some 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives demonstrate direct anticancer effects. [, ] These effects can be attributed to various mechanisms, including the induction of apoptosis and cell cycle arrest.

4‐(Piperazin‐1‐yl)‐7H‐pyrrolo[2,3‐d]pyrimidine Derivatives (Compounds 5q and 5t)

Compound Description: Compounds 5q and 5t are potent Akt inhibitors derived from the optimization of a weak screening lead, 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine . These compounds demonstrated significant improvement in Akt1 inhibitory potency, exhibiting IC50 values of 18.0 nM and 21.3 nM, respectively . Furthermore, they exhibited desirable antiproliferative effects against LNCaP and PC-3 cell lines, highlighting their potential as anticancer agents .

Relevance: Compounds 5q and 5t are direct derivatives of the parent compound, 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, sharing the core pyrrolo[2,3-d]pyrimidine scaffold with a piperazine substituent at the 4-position . The enhanced potency and antiproliferative activity of these derivatives demonstrate the potential for structural modifications on the parent compound to improve its biological activity.

4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)

Compound Description: FN-1501 is a potent inhibitor of FLT3 and various cyclin-dependent kinases (CDKs), including CDK2, CDK4, and CDK6, demonstrating IC50 values in the nanomolar range . It exhibits significant antiproliferative activity against MV4-11 cells with an IC50 of 0.008 μM, attributed to the suppression of key signaling pathways such as retinoblastoma phosphorylation, FLT3, ERK, AKT, and STAT5, ultimately inducing apoptosis . Importantly, FN-1501 exhibits a favorable safety profile compared to other FLT3 inhibitors like AT7519 .

Relevance: FN-1501 shares the core 7H-pyrrolo[2,3-d]pyrimidin-4-amine moiety with the target compound, 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine . The presence of a methylpiperazine group in FN-1501 further emphasizes the significance of piperazine derivatives in the context of kinase inhibition and anticancer activity.

Substituted Piperazin-1-yl-7H-Pyrrolo[2,3-d] Pyrimidines

Compound Description: This series of compounds, synthesized via Buchwald Hartwig coupling reactions, represents a diverse library of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives with varying substituents . While specific biological activities were not detailed in the paper, the synthesis of this diverse library highlights the versatility of the 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine scaffold for exploring structure-activity relationships and developing novel therapeutics.

Relevance: These compounds share the core 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine scaffold, emphasizing the significance of this specific structure in medicinal chemistry . The diverse array of substituents introduced in this series allows for a broader exploration of the chemical space surrounding the parent compound.

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing EGFR mutants, exhibiting high selectivity for these mutants over wild-type EGFR . This selectivity is crucial for minimizing the severe adverse events associated with wild-type EGFR inhibition often observed with first-generation EGFR tyrosine kinase inhibitors (TKIs) .

Relevance: Although structurally distinct from 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, PF-06459988 shares the essential 7H-pyrrolo[2,3-d]pyrimidine core . This highlights the versatility of the pyrrolo[2,3-d]pyrimidine scaffold for developing inhibitors targeting different kinases, suggesting potential applications for 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine beyond Akt inhibition.

(E)-3-(4-(((1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)amino)methyl)phenyl)-N-hydroxyacrylamide (Compound B3)

Compound Description: Compound B3 is a potent histone deacetylase (HDAC) inhibitor targeting HDACs 1, 2, 3, 6, and 8 with IC50 values in the nanomolar range . It displays significant antiproliferative activity against various tumor cell lines, including MV-4-11, K562, and WSU-DLCL-2 cells, demonstrating two- to sixfold greater potency than the known HDAC inhibitor suberoylanilide hydroxamic acid (SAHA) . Mechanistic studies reveal that Compound B3 induces G0/G1-phase cell cycle arrest and promotes apoptosis, suggesting its potential as an anticancer agent .

Relevance: Compound B3 shares structural similarities with 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, particularly the presence of the 7H-pyrrolo[2,3-d]pyrimidine core and a piperidine ring . While the piperidine ring in Compound B3 is directly attached to the pyrrolo[2,3-d]pyrimidine core, both compounds highlight the significance of this heterocyclic motif in modulating kinase activity and influencing cellular processes.

Properties

CAS Number

252722-52-4

Product Name

4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

IUPAC Name

4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C10H13N5/c1-2-12-9-8(1)10(14-7-13-9)15-5-3-11-4-6-15/h1-2,7,11H,3-6H2,(H,12,13,14)

InChI Key

LZSXQBNNRGZPES-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC=NC3=C2C=CN3

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2C=CN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.